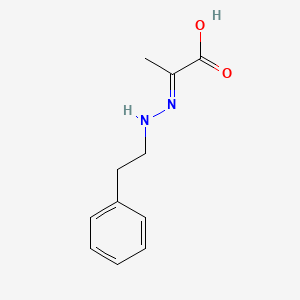
2-(Phenylethylhydrazono)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylethylhydrazono)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Hypoglycemic Effects
One of the most notable applications of 2-(Phenylethylhydrazono)propionic acid is its hypoglycemic effect. Research indicates that PEHP significantly lowers blood glucose levels in various laboratory animals, including guinea pigs, mice, hamsters, and rats. In a study where animals were fasted for 48 hours, PEHP demonstrated a hypoglycemic effect that was three times stronger than that of phenelzine, a known hydrazine compound .
Table 1: Hypoglycemic Effects of PEHP in Laboratory Animals
| Animal Type | Dosage (µmol/kg) | Blood Glucose Reduction | Reference |
|---|---|---|---|
| Guinea Pig | 200 | Significant | |
| Diabetic Mice | 200 | Significant | |
| Hamster | 200 | Significant | |
| Rat | 200 | Significant |
1.2 Mechanism of Action
The hypoglycemic action of PEHP is attributed to its ability to modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. PEHP inhibits MAO activity to a lesser extent compared to phenelzine, which may contribute to its favorable side effect profile .
Biochemical Research
2.1 Enzyme Activity Modulation
PEHP has been studied for its effects on various metabolic pathways. It has been shown to influence the insulin counterregulatory hormonal network, leading to increased glucagon and norepinephrine levels after administration . This modulation suggests potential applications in managing metabolic disorders, particularly those related to insulin resistance.
Case Study: Effects on Glucose Metabolism
- A randomized controlled trial involving 28 healthy participants demonstrated that oral administration of propionic acid (a related compound) resulted in significant changes in glucose metabolism markers, indicating potential therapeutic implications for conditions like Type 2 diabetes .
Future Research Directions
The current body of research highlights the need for further studies to explore the full range of applications for this compound:
- Clinical Trials : More extensive clinical trials are necessary to confirm its efficacy and safety as a hypoglycemic agent.
- Agricultural Studies : Investigating the antimicrobial properties of PEHP could lead to innovative applications in food safety and livestock management.
- Mechanistic Studies : Understanding the detailed mechanisms through which PEHP affects metabolic pathways could open new avenues for treating metabolic disorders.
Eigenschaften
CAS-Nummer |
66700-68-3 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(2E)-2-(2-phenylethylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c1-9(11(14)15)13-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,14,15)/b13-9+ |
InChI-Schlüssel |
NCQKSUNJAAZVJW-UKTHLTGXSA-N |
SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
Isomerische SMILES |
C/C(=N\NCCC1=CC=CC=C1)/C(=O)O |
Kanonische SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
Synonyme |
2-(phenylethylhydrazono)propionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















